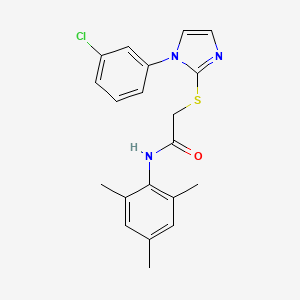

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-13-9-14(2)19(15(3)10-13)23-18(25)12-26-20-22-7-8-24(20)17-6-4-5-16(21)11-17/h4-11H,12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMLRKFVSNSEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the thioether linkage and the attachment of the mesitylacetamide group.

Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal, ammonia, and formaldehyde under acidic conditions.

Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the imidazole intermediate.

Thioether Linkage Formation: The thioether linkage is formed by reacting the chlorophenyl-imidazole intermediate with thiourea, followed by hydrolysis.

Mesitylacetamide Attachment: The final step involves the acylation of the thioether intermediate with mesityl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form a dihydroimidazole derivative.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Electrophiles such as nitronium ion, bromine.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Functionalized chlorophenyl derivatives.

Scientific Research Applications

Overview

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a synthetic compound with significant potential in various scientific fields, particularly medicinal chemistry. Its unique structural features, including an imidazole ring and a chlorophenyl substituent, enhance its biological activity, making it a subject of interest for researchers focused on drug development.

Medicinal Chemistry

This compound is primarily studied for its antimicrobial , antifungal , and anticancer properties. The imidazole and thiazole moieties contribute to its pharmacological activities by interacting with various biological targets.

Key Findings :

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cells. Studies have shown that certain derivatives can inhibit vital enzymes in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HCT-116 | 22 | Significant |

| MCF-7 | 15 | Significant |

| HeLa | 18 | Significant |

Antimicrobial Activity

The compound has demonstrated efficacy against various microbial strains. The mechanism of action is believed to involve enzyme inhibition and disruption of microbial cell wall synthesis.

Material Science

In addition to its biological applications, this compound is being explored for use in organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties may contribute to advancements in material science .

Case Studies

Several studies have documented the biological activity of this compound:

- Antibacterial and Antifungal Studies : A series of experiments evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

- In Vivo Studies : Animal models have been utilized to assess the anticancer potential of the compound, revealing significant tumor reduction in treated subjects compared to controls .

- Enzyme Inhibition Studies : Investigations into the compound's interaction with specific enzymes involved in inflammatory pathways have provided insights into its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thioether linkage may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The imidazole scaffold is a common feature in many bioactive molecules. Comparisons with benzimidazole-, thiazole-, and triazole-containing analogs reveal differences in planarity, electronic properties, and binding interactions:

- Benzimidazole Derivatives: Example: 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) (). This compound exhibited IR spectral peaks at 3405 cm⁻¹ (N–H stretch) and 1653 cm⁻¹ (C=O stretch), consistent with secondary amide formation . Imidazole vs. Benzimidazole: The absence of a fused benzene ring in the target compound may reduce π-π stacking interactions but increase metabolic stability due to decreased aromaticity .

Thiazole Derivatives :

- Example: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().

- Thiazole’s sulfur atom contributes to distinct electronic properties. Crystallographic data for this compound revealed a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, influencing molecular conformation and packing .

Substituent Effects

- Mesityl vs. Other Aryl Groups: The mesityl group in the target compound introduces steric hindrance and lipophilicity. Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl substituent on the imidazole (target compound) may enhance electrophilicity compared to methyl or methoxy groups in analogs like 9d and 9e (), which could alter reactivity in nucleophilic environments .

Thioether Linkage and Acetamide Modifications

- Thioether vs. Ether/Oxygen Linkages: The thioether in the target compound (C–S bond) offers greater bond length (1.81 Å vs. For example, N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide () leverages the thioether for stability under acidic conditions .

- Acetamide N-Substituents :

Spectral and Physical Data

Biological Activity

Overview

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a synthetic compound characterized by its unique structural features, including an imidazole ring, a chlorophenyl group, and a mesitylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 365.85 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Imidazole Ring Formation : Achieved through a condensation reaction between glyoxal, ammonia, and formaldehyde under acidic conditions.

- Chlorophenyl Group Introduction : Conducted via nucleophilic substitution using 3-chlorobenzyl chloride.

- Thioether Linkage Formation : Formed by reacting the chlorophenyl-imidazole intermediate with thiourea.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The compound has shown promising antifungal properties, particularly against species such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Structure | Exhibits strong antitumor activity against specific cancer cell lines. |

| 2-(4-methylthiazol-2-yl)-N-(phenyl)acetamide | Structure | Known for its antimicrobial properties. |

| 2-[1-(4-chlorophenyl)-5-phenyimidazol-2-yl]sulfanyl-N-(thiazol-2-yl)acetamide | Structure | Similar core structure but different substituents affecting biological activity. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

- Antifungal Activity : Research in Mycology revealed that the compound inhibited the growth of Candida species at concentrations as low as 16 µg/mL.

- Cytotoxic Effects on Cancer Cells : A recent study indicated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 12 µM.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide, and what solvents/catalysts are optimal?

The synthesis typically involves multi-step reactions starting with the formation of the imidazole core, followed by thioether linkage and amidation. Key steps include:

- Imidazole ring formation : Cyclization of substituted benzaldehyde derivatives with ammonium acetate in refluxing ethanol or acetic acid .

- Thioether coupling : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives using dichloromethane (DCM) or dimethylformamide (DMF) as solvents and triethylamine (TEA) as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures to achieve >95% purity . Optimal solvents: DCM for thioether formation; ethanol for cyclization. Catalysts: TEA for deprotonation and reaction acceleration .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm aromatic proton environments, thioether linkages, and amide groups. For example, the mesityl group’s methyl protons appear as singlets at δ 2.2–2.4 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~690 cm (C-S stretch) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 456.0) .

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., 61.8° for chlorophenyl/imidazole planes) .

Q. How do the compound’s functional groups (e.g., chlorophenyl, thioacetamide) influence its chemical reactivity?

- Chlorophenyl group : Enhances lipophilicity (logP ~3.5) and electron-withdrawing effects, stabilizing the imidazole ring and directing electrophilic substitution .

- Thioether bridge : Acts as a nucleophilic site for oxidation (e.g., to sulfoxides) or alkylation .

- Mesityl acetamide : Steric bulk from methyl groups reduces rotational freedom, potentially improving binding selectivity in biological assays .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound in academic settings?

- Solvent optimization : Replace DCM with DMF to enhance solubility of intermediates .

- Catalyst screening : Test alternatives to TEA (e.g., DMAP) for amide coupling .

- Stepwise monitoring : Use TLC (hexane:ethyl acetate 3:1) to track reaction progress and isolate intermediates .

- Temperature control : Maintain 0–5°C during thiol coupling to minimize side reactions . Reported yields: 60–75% after optimization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

- Systematic substitution : Replace the 3-chlorophenyl group with electron-donating (e.g., methoxy) or bulky (e.g., trifluoromethyl) groups to assess steric/electronic impacts .

- In vitro assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or microdilution antimicrobial assays (MIC values) .

- Computational docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., comparing nitro- vs. methoxy-substituted analogs) .

Q. What methodologies are recommended for assessing this compound’s biological activity against pathogenic targets?

- Antimicrobial activity :

- Broth microdilution : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with ampicillin as a control .

- Time-kill assays : Monitor bactericidal effects over 24 hours at 2× MIC .

- Anticancer screening :

- MTT assay : Evaluate cytotoxicity in HeLa or MCF-7 cell lines (IC determination) .

- Apoptosis markers : Measure caspase-3 activation via Western blot .

Q. How should researchers address contradictory data regarding substituent positioning and biological activity outcomes?

- Statistical validation : Use ANOVA to confirm significance of IC differences between analogs .

- Control experiments : Verify purity via HPLC and rule out solvent interference in assays .

- Electronic analysis : Calculate Hammett constants (σ) for substituents to correlate electron-withdrawing/donating effects with activity trends . Example: A nitro group at the para position may reduce activity due to excessive electron withdrawal, while meta-chloro enhances target binding .

Q. What role does computational modeling play in predicting this compound’s interaction with biological targets?

- Molecular docking : Predict binding poses in ATP-binding pockets (e.g., EGFR kinase) using Glide or GOLD software. Key interactions:

- Hydrogen bonds between the amide carbonyl and Lys721.

- π-π stacking of the chlorophenyl group with Phe699 .

- Molecular Dynamics (MD) simulations : Simulate 100-ns trajectories to assess complex stability (RMSD <2.0 Å) .

- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and rule out hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.